Boc-D-Arg(Pbf)-OH

説明

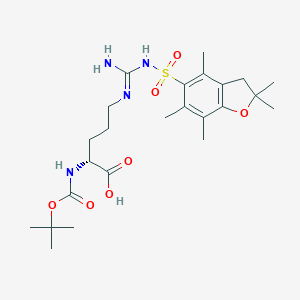

Boc-D-Arg(Pbf)-OH is a derivative of the amino acid arginine, specifically the D-isomer, which is protected by a tert-butoxycarbonyl

生物活性

Boc-D-Arg(Pbf)-OH is a derivative of arginine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group on the side chain. This compound is widely studied for its role in peptide synthesis and its biological activities, particularly in the context of pharmaceutical applications.

- Molecular Formula : CHNOS

- Molecular Weight : 526.646 g/mol

- LogP : 5.239 (indicating lipophilicity)

- PSA (Polar Surface Area) : 175.29 Ų

Stability and Reactivity

The stability of this compound has been evaluated in various solvents, primarily N,N-dimethylformamide (DMF) and N-butylpyrrolidinone (NBP). Studies reveal that:

- In DMF, this compound maintains over 100% stability for at least 10 days, indicating its robustness under these conditions .

- The kinetics of δ-lactam formation, a side reaction that can lead to inactive products, was found to be significant. At 30 minutes, δ-lactam formation was notably higher for this compound compared to other analogues, which impacts the overall yield in peptide synthesis .

Biological Activity

This compound exhibits several biological activities that are crucial for its applications:

-

Peptide Synthesis :

- It is frequently used in solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptides has been optimized using NBP as a solvent, which reduces viscosity and enhances coupling efficiency at elevated temperatures .

- A study demonstrated that using 1.75 equivalents of this compound with appropriate coupling agents significantly improved yields compared to traditional methods .

-

Pharmacological Potential :

- Arginine derivatives like this compound are known to influence various physiological processes including hormone secretion and muscle metabolism. They are recognized as ergogenic aids that can enhance physical performance and recovery .

- In specific case studies, arginine derivatives have shown potential in pain management and neuroprotection due to their ability to cross the blood-brain barrier (BBB), suggesting their utility in developing analgesic drugs .

- Mechanism of Action :

Table 1: Stability of Fmoc-Arg(X)-OH Analogues Over Time

| Time (h) | Fmoc-Arg(Boc)-OH (DMF) | Fmoc-Arg(NO)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|

| 0 | 88.8 | 100 | 100 |

| 1 | 88.6 | 100 | 100 |

| 24 | 86.9 | 100 | 100 |

| 48 | 85.0 | 100 | 100 |

| 10 d | 77.6 | 100 | 100 |

| 15 d | 65.1 | 100 | 100 |

| 20 d | 58.5 | 100 | 100 |

| 30 d | 51.2 | - | - |

This table illustrates the stability profile of different Fmoc-protected arginine analogues over time, highlighting the consistent stability of this compound.

科学的研究の応用

Peptide Synthesis

Boc-D-Arg(Pbf)-OH as a Building Block

This compound serves as a crucial building block in peptide synthesis. The protection of the arginine side chain with the Pbf group allows for selective coupling reactions while preventing unwanted side reactions during synthesis. This compound is often utilized in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptides to enhance their stability and bioactivity.

Case Study: Solid-Phase Peptide Synthesis

A study demonstrated the effectiveness of this compound in synthesizing linear precursors of bioactive peptides. The coupling efficiency was assessed using high-performance liquid chromatography (HPLC), showing that this compound facilitated high yields and purity of the resulting peptides. The stability of the Pbf protecting group under various conditions was also evaluated, confirming its suitability for SPPS protocols .

Drug Development

Peptide-Based Drug Formulations

This compound is pivotal in developing peptide-based therapeutics. Its ability to stabilize peptide structures enhances the bioavailability of drugs. For instance, modifications involving this compound have been explored in formulating liposomal drug delivery systems, which improve the pharmacokinetics and therapeutic efficacy of anticancer agents.

Data Table: Liposomal Drug Delivery Systems

| Study | Drug | Delivery System | Outcome |

|---|---|---|---|

| Bai Xiang et al., 2021 | Doxil | Liposomes with Arg derivatives | Enhanced targeting and reduced side effects |

| Gambling et al., 2005 | DepoDur | Liposomal formulation | Improved pain management with fewer adverse reactions |

Biological Studies

Role in Protein-Protein Interactions

This compound is extensively used in biological studies to investigate protein-protein interactions and receptor-ligand binding. The presence of arginine residues, particularly when protected by Pbf, plays a critical role in mediating these interactions due to their positive charge and ability to form hydrogen bonds.

Case Study: Interaction Studies

Research has shown that peptides containing this compound exhibit enhanced binding affinities towards specific receptors compared to their unprotected counterparts. This property has been exploited in designing more effective peptide ligands for therapeutic targets .

Stability Studies

Comparative Stability Analysis

Stability studies comparing this compound with other protecting groups highlight its advantages in various solvents like DMF and NBP. The compound demonstrated superior stability over extended periods, making it a preferred choice for sensitive applications.

Data Table: Stability Comparison

| Compound | Initial Concentration | Stability (%) after 30 days |

|---|---|---|

| This compound | 0.2 M | 51.2% |

| Fmoc-Arg(Boc)2-OH | 0.2 M | 37.7% |

| Fmoc-Arg(NO2)-OH | 0.2 M | 100% |

化学反応の分析

Deprotection Reactions

Deprotection is critical for liberating functional groups during peptide chain assembly.

Boc Group Removal

- Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or ethyl acetate, often with scavengers (e.g., triisopropylsilane or water) to trap carbocations.

- Mechanism : Acidolytic cleavage of the Boc group via protonation of the carbamate nitrogen, followed by tert-butyl cation elimination .

- Typical Protocol :

Pbf Group Removal

- Reagents/Conditions : TFA (>95%) with scavengers (e.g., ethanedithiol) at elevated temperatures (25–40°C) .

- Mechanism : Acid-catalyzed cleavage of the sulfonamide bond, releasing the guanidino group .

- Challenges : Prolonged exposure to TFA increases δ-lactamization risk (intramolecular cyclization) .

Coupling Reactions

Boc-D-Arg(Pbf)-OH participates in peptide bond formation via carbodiimide-mediated activation.

Common Reagents

| Reagent System | Solvent | Efficiency (%) | Side Reactions |

|---|---|---|---|

| DIC/HOBt | DMF | >95 | Minimal δ-lactam formation |

| HATU/DIEA | NBP¹ | 90–98 | Active ester hydrolysis |

| DCC/Oxyma Pure | DCM | 85–92 | Uronium byproduct formation |

Notes :

- NBP (N-butylpyrrolidinone) improves solubility and reduces δ-lactamization compared to DMF .

- Elevated coupling temperatures (25–40°C) enhance reaction rates but may accelerate side reactions .

δ-Lactam Formation

- Mechanism : Intramolecular cyclization of the guanidino group with the α-carboxylate, forming a six-membered lactam ring .

- Kinetics :

Solvent-Dependent Degradation

| Solvent | Stability (24 h, 25°C) | Major Degradation Product |

|---|---|---|

| DMF | 85–90% | δ-Lactam |

| NBP | 95–98% | None |

| DMSO | 70–75% | Sulfonic acid derivatives |

Data adapted from stability studies of analogous Fmoc-Arg(Pbf)-OH .

Cleavage from Solid-Phase Resins

Global deprotection and resin cleavage are performed simultaneously using TFA-based cocktails:

Standard Cleavage Cocktail

- Composition : TFA (94%), water (3%), triisopropylsilane (3%) .

- Conditions : 2–4 hours at 25°C .

- Outcome : Yields free D-arginine with >95% purity after HPLC purification .

Industrial-Scale Optimization

Large-scale synthesis emphasizes cost-efficiency and yield:

- Esterification : Thionyl chloride in methanol at −10°C to 0°C, achieving >90% conversion .

- Pbf Introduction :

- Crystallization : Ethyl acetate/water biphasic system for high-purity (>99%) product .

Comparative Analysis of Protecting Groups

| Protecting Group | Stability in TFA | δ-Lactam Risk | Coupling Efficiency |

|---|---|---|---|

| Pbf | High | Moderate | 90–98% |

| NO₂ | Very High | Low | 85–90% |

| (Boc)₂ | Low | High | 60–70% |

Data from stability and coupling studies of arginine derivatives .

特性

IUPAC Name |

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXPOKENLGCID-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583793 | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186698-61-3 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186698-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。